N-Boc-L-valine-O-nitrophenyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

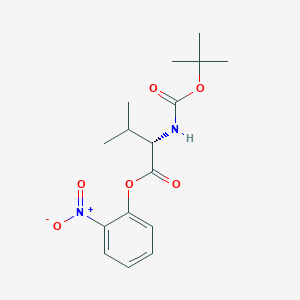

N-Boc-L-valine-O-nitrophenyl Ester: is a chemical compound with the molecular formula C16H22N2O6 and a molecular weight of 338.36. It is primarily used in proteomics research and is known for its role in peptide synthesis .

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of N-Boc-L-valine-O-nitrophenyl Ester typically involves the esterification of N-Boc-L-valine with O-nitrophenol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

化学反応の分析

Types of Reactions: : N-Boc-L-valine-O-nitrophenyl Ester undergoes various chemical reactions, including:

Substitution Reactions: The nitrophenyl group can be substituted with other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-Boc-L-valine and O-nitrophenol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major products are N-Boc-L-valine and O-nitrophenol.

科学的研究の応用

Synthesis and Use in Organic Chemistry

N-Boc-L-valine-O-nitrophenyl ester serves as a versatile building block in the synthesis of peptides and other biologically active compounds. Its use as an activated ester allows for efficient peptide coupling reactions, particularly in the formation of amide bonds. The compound has been demonstrated to facilitate peptide ligation methods, such as Native Chemical Ligation (NCL), which involves the formation of a covalent bond between peptide fragments through the use of activated esters .

Prodrug Activation

One of the notable applications of this compound is in the context of prodrug activation. The compound can be utilized to enhance the bioavailability of certain drugs by modifying their chemical structure to improve solubility and absorption. For instance, research has shown that human valacyclovirase can activate amino acid prodrugs, including those derived from this compound, leading to improved therapeutic efficacy against viral infections .

Antimicrobial Activity

Recent studies have explored the potential antimicrobial properties of derivatives synthesized from this compound. For example, novel compounds incorporating L-valine residues have been tested against various bacterial strains, demonstrating promising antimicrobial activity. These findings suggest that modifications of this compound can lead to the development of new antimicrobial agents capable of targeting resistant pathogens .

Case Study 1: Peptide Synthesis via NCL

In a study focusing on peptide synthesis using this compound, researchers successfully demonstrated its effectiveness in facilitating the ligation of glycopeptide fragments. The study highlighted that the use of this activated ester significantly increased the yield and efficiency of peptide coupling reactions, making it a valuable tool in peptide chemistry .

Case Study 2: Antimicrobial Derivatives

Another study evaluated the antimicrobial properties of compounds derived from this compound. The synthesized derivatives were tested against Gram-positive bacteria and exhibited strong activity, indicating their potential as new therapeutic agents. The research emphasized the importance of structural modifications to enhance biological activity while minimizing toxicity .

作用機序

The mechanism of action of N-Boc-L-valine-O-nitrophenyl Ester involves its role as a protecting group in peptide synthesis. The Boc (tert-butoxycarbonyl) group protects the amino group of valine, preventing unwanted side reactions during peptide bond formation. The nitrophenyl ester group facilitates the coupling of valine with other amino acids or peptides, enabling the formation of longer peptide chains .

類似化合物との比較

Similar Compounds

N-Boc-L-valine methyl ester: Similar in structure but with a methyl ester group instead of a nitrophenyl ester group.

N-Boc-L-valine ethyl ester: Similar in structure but with an ethyl ester group instead of a nitrophenyl ester group.

Uniqueness: : N-Boc-L-valine-O-nitrophenyl Ester is unique due to its nitrophenyl ester group, which provides distinct reactivity and stability compared to other ester derivatives. This makes it particularly useful in specific synthetic applications where controlled reactivity is required .

生物活性

N-Boc-L-valine-O-nitrophenyl ester, also known as Boc-L-Valine 4-nitrophenyl ester, is a synthetic compound that plays a significant role in peptide synthesis and enzyme studies. Its unique structure and properties make it a valuable tool in biochemical research, particularly in enzyme kinetics and substrate specificity investigations.

- Molecular Formula : C₁₆H₂₂N₂O₆

- Molecular Weight : 338.36 g/mol

- Appearance : Yellow solid

- Solubility : Soluble in organic solvents such as chloroform, ethyl acetate, methanol, and tetrahydrofuran .

Synthesis

The synthesis of this compound typically involves the protection of the amino group using the Boc (tert-butyloxycarbonyl) group, followed by esterification with 4-nitrophenol. This method ensures high yields and purity suitable for further applications in peptide synthesis and biological studies.

Enzyme Interactions

This compound has been extensively studied for its interactions with various enzymes, particularly serine proteases. Its ability to mimic peptide bonds allows it to serve as a substrate in enzyme kinetics studies. For example:

- Human Leukocyte Elastase : This enzyme has been used to evaluate the specificity of this compound by measuring reaction rates under varying conditions. Such studies help elucidate the structure-function relationships within enzymatic pathways.

- Dengue Virus NS2B-NS3 Protease : Research has shown that derivatives of this compound can inhibit this protease, which is crucial for viral replication. Molecular docking studies identified key residues involved in binding, highlighting its potential as an antiviral agent .

Case Studies

- Inhibition of Serine Proteases : A study evaluated the kinetics of this compound as a substrate for various serine proteases. The results indicated that the compound effectively mimicked natural substrates, providing insights into enzyme specificity and catalytic mechanisms.

- Antiviral Activity : In another research effort focusing on dengue virus, compounds derived from this compound demonstrated significant inhibitory effects on viral protease activity, with IC50 values below 1 μM for some derivatives. This suggests a promising avenue for developing antiviral therapies .

Applications

This compound is utilized in various applications:

- Peptide Synthesis : It serves as a building block for synthesizing peptide derivatives.

- Enzyme Kinetics Studies : Its ability to mimic peptide bonds makes it ideal for studying enzyme-substrate interactions.

- Drug Design : Insights gained from its interactions with enzymes can inform the design of specific inhibitors for therapeutic purposes .

Comparative Analysis

The following table compares this compound with other similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C₁₆H₂₂N₂O₆ | 338.36 g/mol | Branched aliphatic chain influencing enzyme interactions |

| Boc-L-Phenylalanine 4-nitrophenyl ester | C₁₆H₁₉N₂O₆ | 337.34 g/mol | Aromatic side chain enhances hydrophobicity |

| Boc-L-Threonine 4-nitrophenyl ester | C₁₅H₁₉N₂O₆ | 325.33 g/mol | Contains a hydroxyl group for additional reactivity |

特性

IUPAC Name |

(2-nitrophenyl) (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-10(2)13(17-15(20)24-16(3,4)5)14(19)23-12-9-7-6-8-11(12)18(21)22/h6-10,13H,1-5H3,(H,17,20)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDCNDJHWYOCCG-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。